molecular formula C13H20ClNO B586005 Deschloro Bupropion-d9 Hydrochloride CAS No. 1346601-65-7

Deschloro Bupropion-d9 Hydrochloride

Cat. No.: B586005
CAS No.: 1346601-65-7
M. Wt: 250.814
InChI Key: OXZBSTLIANDWJA-WWMMTMLWSA-N
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Description

Deschloro Bupropion-d9 Hydrochloride is a deuterated form of Deschloro Bupropion Hydrochloride, which is a derivative of Bupropion. Bupropion is a well-known antidepressant and smoking cessation aid. The deuterated form, this compound, is used primarily in scientific research as an analytical standard due to its stable isotopic labeling, which aids in the precise quantification of Bupropion and its metabolites in various biological matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deschloro Bupropion-d9 Hydrochloride involves the deuteration of the parent compound, Deschloro Bupropion. The process typically includes the following steps:

    Deuteration: The introduction of deuterium atoms into the molecular structure of Deschloro Bupropion. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

    Hydrochloride Formation: The deuterated compound is then converted into its hydrochloride salt by reacting with hydrochloric acid. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Utilizing large quantities of deuterium gas or deuterated solvents in reactors designed for high-pressure and high-temperature conditions.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.

    Quality Control: Rigorous testing, including nuclear magnetic resonance (NMR) and mass spectrometry, is conducted to ensure the isotopic purity and chemical integrity of the final product

Chemical Reactions Analysis

Types of Reactions

Deschloro Bupropion-d9 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic ring

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and halogenating agents are employed under controlled temperature and pressure conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives and other substituted aromatic compounds

Scientific Research Applications

Deschloro Bupropion-d9 Hydrochloride is extensively used in scientific research, particularly in:

    Analytical Chemistry: As an internal standard for the quantification of Bupropion and its metabolites in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Bupropion in preclinical and clinical studies.

    Forensic Toxicology: Detection and quantification of Bupropion in forensic samples to investigate drug abuse and poisoning cases

Mechanism of Action

Deschloro Bupropion-d9 Hydrochloride, like its parent compound Bupropion, acts as a norepinephrine and dopamine reuptake inhibitor. It binds to the norepinephrine transporter (NET) and dopamine transporter (DAT), inhibiting the reuptake of these neurotransmitters into the presynaptic neuron. This results in increased concentrations of norepinephrine and dopamine in the synaptic cleft, enhancing neurotransmission and exerting antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

  • Bupropion Hydrochloride
  • Deschloro Bupropion Hydrochloride
  • Bupropion-d9 Hydrochloride

Uniqueness

Deschloro Bupropion-d9 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. The deuterium atoms reduce the rate of metabolic degradation, making it an ideal internal standard for pharmacokinetic and forensic studies .

Properties

IUPAC Name

2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H/i2D3,3D3,4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZBSTLIANDWJA-WWMMTMLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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